Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate: is a bicyclic organic compound that features a diazabicyclo[2.2.2]octane (DABCO) core. This compound is notable for its unique structure, which includes a tert-butyl ester and a hydroxymethyl group. It is used in various chemical reactions and has applications in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of DABCO with tert-butyl chloroformate and formaldehyde. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: Substituted esters and other functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used as a catalyst in various organic reactions, including the Morita–Baylis–Hillman reaction and the Knoevenagel condensation. Its unique structure allows it to act as a nucleophilic catalyst, enhancing the rate and selectivity of these reactions.
Biology: In biological research, the compound is used as a building block for the synthesis of biologically active molecules. Its derivatives have been studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They have shown promise in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, the compound is used in the production of polymers and other advanced materials. Its catalytic properties make it valuable in the synthesis of high-performance materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its ability to act as a nucleophilic catalyst. The compound’s diazabicyclo[2.2.2]octane core provides a highly nucleophilic environment, allowing it to facilitate various organic reactions. The tert-butyl ester and hydroxymethyl groups further enhance its reactivity and selectivity. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound of tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate, DABCO is widely used as a nucleophilic catalyst in organic synthesis.
Quinuclidine: A bicyclic amine similar in structure to DABCO, quinuclidine is used in various chemical reactions and as a building block for pharmaceuticals.
Tropane: Another bicyclic amine, tropane is the core structure of many alkaloids, including cocaine and atropine.
Uniqueness: this compound is unique due to the presence of the tert-butyl ester and hydroxymethyl groups, which enhance its reactivity and selectivity in various chemical reactions. These functional groups also provide additional sites for further chemical modification, making the compound highly versatile in organic synthesis and catalysis.
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-4-5-9(13-6-8)10(14)7-15/h8-10,13,15H,4-7H2,1-3H3 |
InChI Key |
KNQXNBJHNWLFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CO)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.